molecular formula C6H15ClN2O B1441659 2-Amino-N-propylpropanamide hydrochloride CAS No. 1236255-45-0

2-Amino-N-propylpropanamide hydrochloride

Cat. No. B1441659
M. Wt: 166.65 g/mol
InChI Key: IOGQJSWPTIQSBD-UHFFFAOYSA-N
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Description

2-Amino-N-propylpropanamide hydrochloride is a chemical compound with the CAS Number: 1236255-45-0 . It has a molecular weight of 166.65 and its IUPAC name is 2-amino-N-propylpropanamide hydrochloride . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 2-Amino-N-propylpropanamide hydrochloride is 1S/C6H14N2O.ClH/c1-3-4-8-6(9)5(2)7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Amino-N-propylpropanamide hydrochloride is a powder . It has a molecular formula of C6H15ClN2O and a molecular weight of 166.65 g/mol.

Scientific Research Applications

Subheading Spectroscopic Characterization in Forensics

Research demonstrates the use of spectroscopic and crystallographic techniques for the chemical characterization of cathinone derivatives, which are closely related to 2-Amino-N-propylpropanamide hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, and X-ray crystallography were utilized to analyze the purity and structural details of these compounds. This method offers valuable identification tools, particularly for compounds seized in drug enforcement operations (Kuś et al., 2016).

Computational Peptidology in Antifungal Research

Subheading Computational Peptidology in Antifungal Research

A study in computational peptidology, leveraging conceptual density functional theory, explored the chemical reactivity of antifungal tripeptides containing derivatives similar to 2-Amino-N-propylpropanamide hydrochloride. This methodology enabled the prediction of molecular properties, structures, and bioactivity scores of these peptides, contributing valuable insights into the drug design process for antifungal applications (Flores-Holguín et al., 2019).

Synthesis of Chiral Monomers for Polyamides

Subheading Synthesis of Chiral Monomers for Polyamides

Research highlighted the synthesis of a chiral monomer precursor for AABB-type stereoregular polyamide, originating from natural amino acids like L-glutamic acid and L-alanine. This process involved several synthesis steps, showcasing the potential of using derivatives of 2-Amino-N-propylpropanamide hydrochloride in developing advanced polymeric materials (Gómez et al., 2003).

Role in Immunomodulation

Subheading Role in Immunomodulation

Another study focused on the synthesis and evaluation of immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols, akin to 2-Amino-N-propylpropanamide hydrochloride. These compounds were evaluated for their potential in reducing lymphocytes and immunosuppressive effects, indicating the role such derivatives could play in immunomodulatory therapies, especially in organ transplantation (Kiuchi et al., 2000).

Safety And Hazards

The compound is classified under the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-N-propylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-3-4-8-6(9)5(2)7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGQJSWPTIQSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-propylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NN Nasief, D Hangauer - European Journal of Medicinal Chemistry, 2015 - Elsevier
Predicting how binding affinity responds to ligand structural modifications in structure-activity relationship studies (SAR) is a major challenge in medicinal chemistry. This is particularly …
Number of citations: 16 www.sciencedirect.com

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